[(4-bromophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate
Description
[(4-Bromophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate is a heterocyclic organic compound featuring an indolizine core substituted with a 3-acetyl group and a [(4-bromophenyl)carbamoyl]methyl ester moiety. The 4-bromophenyl group enhances steric bulk and may influence intermolecular interactions, while the acetyl and ester functionalities contribute to solubility and reactivity.
Properties
IUPAC Name |
[2-(4-bromoanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4/c1-12(23)17-10-15(16-4-2-3-9-22(16)17)19(25)26-11-18(24)21-14-7-5-13(20)6-8-14/h2-10H,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTICPVYGZBCFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
A structurally related compound, ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate (), shares the 4-bromophenyl substituent and ester group but differs in its core structure (cyclohexa-1,3-diene vs. indolizine). Key distinctions include:
- Core Rigidity: The indolizine system’s aromaticity contrasts with the non-aromatic, puckered cyclohexadiene ring, which adopts a screw-boat conformation (puckering parameters Q = 0.434 Å, θ = 64.7° ).
- Substituent Effects: The acetyl group in the target compound may enhance π-π stacking, whereas the amino group in the analog facilitates N–H⋯O hydrogen bonding, influencing crystal packing .
Crystallographic and Conformational Analysis
- Puckering Parameters: The cyclohexadiene analog’s puckering was quantified using Cremer-Pople coordinates , a method applicable to the indolizine core if non-planar.
- Dihedral Angles : The analog exhibits dihedral angles of 76.4–81.0° between its aryl rings, indicating significant torsional strain . Similar steric effects may arise in the target compound due to the 4-bromophenyl group.
- Hydrogen Bonding : The analog forms N–H⋯O chains along the [010] axis, stabilizing its crystal lattice . The target compound’s carbamoyl group could enable analogous N–H⋯O or C=O⋯H interactions.
Data Tables
Table 1: Structural Comparison
Table 2: Crystallographic Tools
Research Findings
- Structural Rigidity vs. Flexibility : The indolizine core’s rigidity may improve thermal stability compared to the puckered cyclohexadiene system, which undergoes pseudorotation .
- Validation Practices : Structure validation protocols (e.g., ADDSYM checks in PLATON ) ensure accuracy in bond lengths and angles, critical for comparing derivatives.
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